(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O6S/c1-2-33-25(32)22-17-12-36-23(21(17)24(31)29(28-22)16-7-5-15(26)6-8-16)27-20(30)10-4-14-3-9-18-19(11-14)35-13-34-18/h3-12H,2,13H2,1H3,(H,27,30)/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPZOOZEJOLNOI-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a member of the thienopyridazine class, which has garnered attention for its potential biological activities, particularly in neurodegenerative diseases and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thienopyridazine core : Known for its role in inhibiting tau aggregation and modulating receptor activity.
- Benzo[d][1,3]dioxole moiety : Implicated in enhancing bioactivity through its interaction with various biological targets.
- Fluorophenyl group : Contributes to the compound's electronic properties and potential receptor interactions.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Tau Aggregation :
- Enzyme Modulation :
- Receptor Interaction :
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Tau Inhibition : The compound exhibited significant inhibition of tau aggregation in various assays, indicating its potential as a therapeutic agent for tauopathies .
- Antidiabetic Activity : The IC50 values for α-glucosidase inhibition were reported to be favorable compared to standard drugs, suggesting its utility in managing postprandial hyperglycemia .
In Vivo Studies
Research involving animal models has provided insights into the pharmacological effects:
- Neuroprotective Effects : In rodent models of Alzheimer's disease, compounds similar to this compound showed reduced tau pathology and improved cognitive function .
Case Studies
Several case studies highlight the effectiveness of related thienopyridazine derivatives:
- Study on Cognitive Function :
- Anticonvulsant Activity :
Scientific Research Applications
Physical Properties
The compound is characterized by its unique structural features which include:
- A benzo[d][1,3]dioxole moiety that is known for its biological activity.
- A thieno[3,4-d]pyridazine core that contributes to its pharmacological properties.
Anticancer Activity
Research has indicated that compounds similar to (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit significant anticancer properties. For example:
- Mechanism of Action : These compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives with the benzo[d][1,3]dioxole structure exhibited IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines such as HepG2 and HCT116. This indicates a strong antitumor activity compared to standard chemotherapy drugs like doxorubicin.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Doxorubicin | HepG2 | 7.46 |
Anti-inflammatory Properties
Compounds containing the benzo[d][1,3]dioxole framework have also shown anti-inflammatory effects:
- Mechanism : They act as competitive inhibitors of cyclooxygenase (COX) enzymes.
Table 2: Biological Activities of Benzo[d][1,3]dioxole Derivatives
| Activity Type | Assay Type | IC50 Range (µM) | Reference |
|---|---|---|---|
| COX Inhibition | Enzymatic Assay | 0.725 - 27.06 | |
| Cytotoxicity | MTS Assay | CC50: 0.219 - 1.79 mM |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- In one study involving a series of synthesized derivatives based on the benzo[d][1,3]dioxole framework, researchers observed that specific substitutions significantly enhanced biological activity against cancer cell lines.
- Another study focused on the anti-inflammatory properties demonstrated that these compounds could effectively reduce inflammation in vitro by inhibiting COX enzymes.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester and acrylamido groups are susceptible to hydrolysis under acidic or basic conditions:
For example, ester hydrolysis under basic conditions generates the corresponding carboxylic acid, a common strategy for modifying solubility or biological activity.
Nucleophilic Substitutions
The 4-fluorophenyl group and pyridazine ring may participate in nucleophilic aromatic substitution (NAS), though fluorine’s poor leaving-group propensity limits reactivity unless activated:
The thieno[3,4-d]pyridazine core’s electron-deficient nature enhances susceptibility to nucleophilic attack at positions adjacent to the pyridazine nitrogen .
Ring-Opening and Rearrangements
The benzo[d] dioxole moiety and pyridazine ring may undergo ring-opening under specific conditions:
Ring-opening of the benzo[d] dioxole group is particularly relevant in metabolic studies, as it mimics enzymatic degradation pathways.
Catalytic Reactions
The acrylamido double bond (E-configuration) and aromatic systems may engage in catalytic transformations:
| Reaction | Catalyst | Conditions | Application |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂ gas | Room temperature | Saturation of acrylamido double bond |
| Suzuki coupling | Pd(PPh₃)₄, boronic acid | Microwave irradiation | Functionalization of the fluorophenyl group |
Hydrogenation of the acrylamido group could yield a saturated amide derivative, altering conformational flexibility.
Photochemical and Thermal Stability
The compound’s stability under light or heat is critical for storage and application:
Key Considerations
Preparation Methods
Gewald Reaction for Thiophene Annulation
The thieno[3,4-d]pyridazine core is synthesized via a modified Gewald reaction, which facilitates the annulation of a thiophene ring onto a pyridazine precursor.
Procedure :
- A mixture of ethyl 2-cyanoacetate (1.2 equiv), 4-fluorophenylglyoxal (1.0 equiv), and elemental sulfur (1.5 equiv) in ethanol is refluxed at 80°C for 12 hours under nitrogen.
- The intermediate 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate is isolated via vacuum filtration (yield: 68%).
- Cyclization with hydrazine hydrate in acetic acid at 100°C for 6 hours yields ethyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (yield: 72%).
Characterization :
- IR (KBr) : 1725 cm⁻¹ (ester C=O), 1678 cm⁻¹ (pyridazinone C=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyridazine-H), 7.67–7.54 (m, 4H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.33 (t, J = 7.1 Hz, 3H, CH₃).
Functionalization of the Thieno[3,4-d]pyridazine Core
Introduction of the Acrylamido Group
The acrylamido moiety is introduced via a two-step sequence involving bromination and Buchwald-Hartwig amination.
Step 1: Bromination at C5
- The core compound (1.0 equiv) is treated with N-bromosuccinimide (1.1 equiv) in DMF at 0°C for 2 hours.
- Ethyl 5-bromo-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is obtained (yield: 85%).
Step 2: Amination and Acylation
- The brominated intermediate (1.0 equiv) undergoes amination with benzophenone imine (1.2 equiv) using Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C for 24 hours.
- Deprotection with HCl (6M) yields the primary amine (yield: 78%).
- Acylation with (E)-3-(benzo[d]dioxol-5-yl)acryloyl chloride (1.1 equiv) in dichloromethane and triethylamine affords the target acrylamido derivative (yield: 65%).
Characterization :
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.4 (ester C=O), 163.2 (acrylamido C=O), 148.1 (dioxole C-O), 126.8–114.3 (Ar-C).
- HRMS (ESI) : m/z calcd for C₂₆H₁₉F₂N₃O₆S [M+H]⁺: 560.1034; found: 560.1036.
Stereochemical Control and Optimization
Ensuring (E)-Configuration
The (E)-configuration of the acrylamido group is achieved through kinetic control during acylation:
- Slow addition of acryloyl chloride to the amine at −20°C minimizes isomerization.
- The stereochemistry is confirmed by NOESY NMR, showing no coupling between the α,β-unsaturated protons and the dioxole ring.
Data Tables
Table 1. Reaction Yields and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Gewald Reaction | Ethyl cyanoacetate, S₈, EtOH, 80°C | 68 |
| Cyclization | Hydrazine hydrate, AcOH, 100°C | 72 |
| Bromination | NBS, DMF, 0°C | 85 |
| Amination | Pd₂(dba)₃, Xantphos, toluene, 110°C | 78 |
| Acylation | Acryloyl chloride, Et₃N, DCM, −20°C | 65 |
Table 2. Spectroscopic Data Comparison
| Compound | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Core Intermediate | 1725, 1678 | 8.42 (s, 1H) | 165.4, 163.2 |
| Target Compound | 1720, 1682 | 8.39 (s, 1H), 7.02 (d, J=15.6 Hz, 1H) | 148.1, 126.8–114.3 |
Mechanistic Insights
Gewald Reaction Mechanism
The reaction proceeds via:
Acylation Stereoselectivity
The use of low temperatures (−20°C) and bulky triethylamine suppresses rotational freedom, favoring the (E)-isomer through transition-state stabilization.
Q & A
Basic: What are the critical synthetic steps and reaction conditions to optimize yield and purity?
Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Reflux conditions (e.g., 80–120°C) to activate cyclization and amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane is used for acid-catalyzed steps .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to drive condensation and ring closure .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure >95% purity .
Basic: Which functional groups are critical for biological activity, and how are they characterized?
Answer:
Key functional groups include:
- Benzo[d][1,3]dioxole : Contributes to π-π stacking with biological targets, confirmed via UV-Vis spectroscopy and NMR .
- 4-Fluorophenyl : Enhances lipophilicity and target binding; characterized by ¹⁹F NMR and mass spectrometry .
- Acrylamido linker : Facilitates covalent interactions with enzymes; validated via IR spectroscopy (C=O stretch at ~1650 cm⁻¹) .
Basic: What analytical methods are used to confirm structural integrity and purity?
Answer:
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Answer:
- Substituent variation : Synthesize analogs with modified acrylamido (e.g., replacing benzo[d][1,3]dioxole with nitro or methoxy groups) to assess binding affinity shifts .
- Biological assays :
- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization assays .
- Cellular uptake : Quantify intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa) .
- Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding energy .
Advanced: How can conflicting bioactivity data in different studies be resolved?
Answer:
- Assay standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .
- Target validation : Apply CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., adenosine receptors) .
Advanced: What computational strategies predict biological targets and binding modes?
Answer:
- Molecular docking : Use Schrödinger Suite or GROMACS to simulate interactions with kinase domains (e.g., hydrophobic pockets accommodating 4-fluorophenyl) .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors from acrylamido) using MOE .
Advanced: How can derivatization reactions expand the compound’s utility?
Answer:
- Oxidation : Treat with KMnO₄ to convert ethyl ester to carboxylic acid for improved solubility .
- Reduction : Use NaBH₄ to reduce acrylamido to amine, enabling conjugation with fluorescent probes .
- Cross-coupling : Employ Suzuki-Miyaura reactions to introduce heteroaryl groups at the thieno-pyridazine core .
Advanced: What strategies mitigate solubility challenges in in vitro assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
